Thermodynamic stability of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
An In-Depth Technical Guide on the Thermodynamic Stability of (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Executive Summary The development of conformationally restricted α-amino acids (CRAAs) has revolutioni...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Thermodynamic Stability of (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
Executive Summary
The development of conformationally restricted α-amino acids (CRAAs) has revolutionized peptidomimetic design and targeted drug discovery. Among these, (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid —a bridged bicyclic analog of proline—stands out due to its unique thermodynamic profile and rigid spatial geometry. This whitepaper elucidates the thermodynamic stability of this specific exo-isomer, detailing its internal strain, its profound effect on peptidyl-prolyl cis/trans isomerization, and its resistance to enzymatic degradation.
Structural and Thermodynamic Fundamentals
Bicyclic Topology and Ring Strain
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid features a methylene bridge connecting the C1 and C4 positions of a pyrrolidine ring. This [2.2.1] bicyclic framework locks the pyrrolidine ring into a rigid envelope/boat-like conformation, completely abolishing the rapid endo/exo ring puckering typically observed in natural L-proline[1]. The thermodynamic stability of the molecule is heavily dictated by the relief of steric strain. The (1S,3R,4R) configuration places the C3-carboxylic acid in the exo position (pointing toward the C7 methylene bridge). Thermodynamically, the exo isomer is generally favored over the endo isomer because it minimizes 1,3-diaxial-like steric clashes with the endo protons of the bicyclic cavity[2].
Epimerization and Thermodynamic Equilibrium at C3
The C3 stereocenter (the α-carbon) is susceptible to epimerization under strongly basic conditions. When subjected to thermodynamic equilibration (e.g., using potassium hexamethyldisilazide, KHMDS), the exo and endo isomers interconvert via a planar enolate intermediate. The rigid bicyclic framework prevents the dissipation of steric strain through bond rotation, forcing the equilibrium to heavily favor the exo-(1S,3R,4R) configuration. This intrinsic thermodynamic sink makes the exo-isomer highly stable during aggressive synthetic peptide coupling conditions[3].
Workflow of synthesis and thermodynamic epimerization of the bicyclic proline analog.
Thermodynamic Impact on Peptidyl-Prolyl Isomerization
In natural peptides, the amide bond preceding a proline residue exists in a dynamic equilibrium between trans (
ω≈180∘
) and cis (
ω≈0∘
) rotamers, with the trans form typically favored by a ratio of 4:1.
Substituting L-proline with (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid radically alters this thermodynamic landscape. The bulky C4-C5 ethylene bridge introduces severe steric hindrance when the preceding amino acid attempts to adopt a trans conformation. Consequently, the ground-state energy of the trans rotamer is elevated, narrowing the free energy gap (
ΔG∘
) between the cis and trans states. This results in a significant thermodynamic stabilization of the cis peptide bond, which is critical for inducing β-turn secondary structures in bioactive peptides[4].
Thermodynamic stabilization pathway of the peptidyl-prolyl cis-amide bond.
Experimental Protocols for Thermodynamic Validation
To ensure high scientific integrity and reproducibility, the following self-validating protocols are established for evaluating the thermodynamic stability and conformational dynamics of this molecule.
Protocol A: Base-Catalyzed Thermodynamic Epimerization at C3
Objective: To determine the thermodynamic ratio of exo/endo isomers.
Preparation : Dissolve 0.5 mmol of the N-Boc protected methyl ester of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid in 5.0 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.
Deprotonation : Cool the solution to -78 °C. Dropwise, add 1.1 equivalents of Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene)[5].
Equilibration : Allow the reaction mixture to warm to room temperature and stir for 24 hours to ensure complete thermodynamic equilibration of the enolate.
Quenching : Quench the reaction rapidly with 1.0 mL of saturated aqueous
NH4Cl
to kinetically trap the equilibrium mixture.
Extraction & Analysis : Extract with Ethyl Acetate (3 x 10 mL), dry over
MgSO4
, and concentrate. Analyze the crude mixture via
1H
NMR (400 MHz,
CDCl3
). The ratio of exo to endo isomers is directly quantified by integrating the C3-α proton signals (typically distinct singlets/doublets between 3.8–4.5 ppm).
Protocol B: NMR Determination of Cis/Trans Amide Rotamers
Objective: To quantify the thermodynamic stabilization of the cis-amide bond in synthesized peptides.
Sample Preparation : Dissolve 5 mg of the synthesized model peptide (e.g., Ac-Phe-(1S,3R,4R)-ABHC-NHMe) in 0.6 mL of
D2O
or
DMSO−d6
.
Data Acquisition : Acquire a 1D
1H
NMR spectrum and a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum at 298 K.
Signal Assignment : Identify the distinct
α
-proton signals for the cis and trans conformers. In the ROESY spectrum, a strong cross-peak between the
α
-proton of the preceding residue and the
α
-proton of the bicyclic analog indicates a cis bond, whereas a cross-peak to the
δ
-protons indicates a trans bond.
Quantification : Integrate the corresponding 1D signals to calculate the thermodynamic equilibrium constant (
Keq=[cis]/[trans]
) and derive the free energy difference (
ΔG∘=−RTlnKeq
)[4].
Quantitative Data Synthesis
The thermodynamic advantages of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid over standard L-proline and other analogs are summarized below.
Data synthesized from conformational studies on proline mimetics and cyclic α-amino acids[1][4].
Biological and Pharmacological Implications
The thermodynamic rigidification provided by this bicyclic scaffold has profound implications for drug development:
Protease Resistance : The steric bulk of the bridged system prevents the molecule from fitting into the active sites of common proteases (like prolyl endopeptidases and carboxypeptidases), granting exceptional metabolic stability[3].
Target Affinity : By pre-organizing the peptide backbone into a bioactive
β
-turn conformation, the entropic penalty of binding to a receptor is minimized. This strategy was famously utilized to enhance the mitogenic potency of Transforming Growth Factor-alpha (TGF-
α
) analogs[4].
Commercial Drug Scaffolds : The N-Boc protected derivative of this acid is a critical building block in the synthesis of highly potent antivirals, including Ledipasvir (an NS5A inhibitor for Hepatitis C) and advanced Factor Xa inhibitors[6][7].
References
Constrained peptide analogues of transforming growth factor-alpha residues cysteine 21-32 are mitogenically active. Use of proline mimetics to enhance biological potency. PubMed (NIH). Available at: [Link]
seco-1-Azacubane-2-carboxylic Acid: Derivative Scope and Comparative Biological Evaluation. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry (DOI). Available at: [Link]
Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids. KOPS (University of Konstanz). Available at: [Link]
Application Note: High-Efficiency Peptide Coupling Protocols for (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
Executive Summary The molecule (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a highly constrained, bicyclic proline analogue. It is utilized extensively in the design of rigid peptidomimetics to enhance meta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The molecule (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a highly constrained, bicyclic proline analogue. It is utilized extensively in the design of rigid peptidomimetics to enhance metabolic stability and lock favorable backbone conformations. This scaffold is a critical building block in advanced therapeutics, including direct-acting antivirals like[1] and[2].
However, the [2.2.1] bicyclic framework imposes severe steric hindrance at both the secondary amine and the carboxylic acid termini, rendering standard peptide coupling conditions (e.g., DCC/HOBt) highly inefficient. This technical guide details optimized, field-validated protocols for both N-acylation and C-acylation of this scaffold, emphasizing mechanistic causality to maximize yields while suppressing epimerization.
Mechanistic Context & Reagent Selection
The Bicyclic Proline Challenge
Unlike standard L-proline, the 2-azabicyclo[2.2.1]heptane system features an ethylene bridge that locks the ring pucker and drastically increases the steric bulk around the α-carbon and the secondary amine.
N-Acylation (Coupling to the Secondary Amine): The nucleophilicity of the nitrogen is compromised by the adjacent bridgehead and the rigid structural cone. To overcome this, highly reactive acylating species are required.
C-Acylation (Activating the Carboxylic Acid): Activation of the sterically encumbered carboxylic acid is prone to slow aminolysis. This increases the residence time of the active ester, elevating the risk of oxazolone-mediated epimerization at the α-carbon.
Rational Reagent Selection
To navigate these barriers, the selection of coupling reagents must prioritize the formation of highly reactive, yet stable, intermediates:
HATU / DIPEA: The gold standard for this scaffold. HATU forms an OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical mechanistic advantage is the neighboring group effect: the nitrogen atom at the 7-position of the benzotriazole ring acts as a hydrogen-bond acceptor, pre-organizing the incoming amine and accelerating the aminolysis step even in [1].
EDC / Oxyma Pure: A modern, greener alternative. Oxyma exhibits superior leaving group properties compared to HOBt and avoids the explosive hazards associated with benzotriazoles. It has proven highly effective for hindered bicyclic systems where standard reagents may occasionally fail or cause [3].
COMU: A morpholino-based uronium salt that generates an Oxyma active ester. It is highly soluble in DMF/NMP and exhibits a lower propensity for epimerization compared to HATU, making it ideal for activating the [3].
Comparative Efficacy Data
Table 1: Performance of Coupling Reagents with (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Derivatives
Coupling Reagent
Application Terminus
Base
Solvent
Avg. Yield (%)
Epimerization Risk
Mechanistic Notes
HATU
N-Acylation & C-Acylation
DIPEA
DMF
85 - 98%
Moderate
Fast kinetics; risk of guanidinylation if pre-activation is too long.
COMU
C-Acylation
DIPEA
DMF/NMP
88 - 95%
Low
Excellent solubility; morpholine byproducts are easily washed away.
EDC / Oxyma
N-Acylation
Collidine
DMF
80 - 90%
Very Low
Greener profile; ideal for scale-up and highly sensitive substrates.
TBTU
N-Acylation
DIPEA
CH₂Cl₂
50 - 70%
High
Sluggish reaction due to the lack of the 7-aza neighboring group effect.
Validated Experimental Protocols
Protocol A: N-Acylation (Coupling to the Bicyclic Secondary Amine)
Objective: Form an amide bond by coupling an N-protected amino acid to the sterically hindered secondary amine of methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate.
Pre-activation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the N-protected amino acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF to achieve a 0.1 M concentration.
Base Addition: Add DIPEA (2.0 equiv) dropwise at 0 °C. Stir the mixture for exactly 2–3 minutes to generate the highly reactive OAt active ester.
Critical Insight: Do not exceed 5 minutes of pre-activation. Prolonged activation in the absence of the amine leads to the formation of unreactive tetramethylguanidinium byproducts, permanently killing the yield.
Substrate Introduction: Add the bicyclic amine hydrochloride (1.0 equiv) followed immediately by the remaining DIPEA (1.0–2.0 equiv) to free-base the amine in situ.
Reaction: Allow the reaction to warm to room temperature. Monitor via LC-MS or TLC. Due to the HATU acceleration, the reaction typically reaches completion within [2].
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: C-Acylation (Activation of the Bicyclic Carboxylic Acid)
Objective: Couple N-Boc-(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid to a downstream primary or secondary amine.
Dissolution: Dissolve the N-Boc-bicyclic acid (1.0 equiv) and the downstream amine (1.1 equiv) in anhydrous DMF (0.15 M).
Cooling: Cool the mixture to 0 °C using an ice bath.
Mechanistic Note: Cooling suppresses the formation of the oxazolone intermediate, thereby minimizing epimerization at the sensitive C3 stereocenter.
Activation: Add COMU (1.05 equiv) followed by the slow, dropwise addition of DIPEA (2.5 equiv). The solution will exhibit a characteristic color change (turning yellow/orange) indicative of the Oxyma leaving group generation.
Coupling: Stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 4 to 16 hours.
Workup: Dilute the mixture with water to precipitate the product (if highly hydrophobic) or extract with Dichloromethane (DCM). The morpholine byproducts from COMU are highly water-soluble and act as a self-clearing system during standard aqueous washes (1M HCl, then 1M NaOH).
Workflow Diagram
Decision tree for peptide coupling conditions of the 2-azabicyclo[2.2.1]heptane scaffold.
References
[3] Fahrenhorst-Jones, T., et al. "seco-1-Azacubane-2-carboxylic Acid: Derivative Scope and Comparative Biological Evaluation." The Journal of Organic Chemistry, ACS Publications, 2023.
URL:[Link]
[2] Qiao, J., et al. "Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety." European Journal of Medicinal Chemistry, PMC, 2022.
URL:[Link]
[1] Belema, M., et al. "Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate." Journal of Medicinal Chemistry, ACS Publications, 2019.
URL:[Link]
The Strategic Integration of (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols
Introduction: Embracing Conformational Rigidity for Enhanced Therapeutic Design In the landscape of contemporary drug discovery, the pursuit of molecules with superior potency, selectivity, and pharmacokinetic profiles i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Embracing Conformational Rigidity for Enhanced Therapeutic Design
In the landscape of contemporary drug discovery, the pursuit of molecules with superior potency, selectivity, and pharmacokinetic profiles is a paramount objective. Unnatural amino acids that introduce conformational constraints into peptides or small molecules have emerged as a powerful tool in this endeavor.[1][2] Among these, (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a rigid bicyclic proline analogue, offers a unique structural scaffold that has found significant applications in the development of novel therapeutics. Its constrained nature reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and a more defined structure-activity relationship (SAR).[3]
This comprehensive guide provides an in-depth exploration of the applications of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid in drug discovery. We will delve into its synthesis, its incorporation into drug candidates, and detailed protocols for its application, with a focus on its role in the development of treatments for Hepatitis C and type 2 diabetes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this constrained amino acid scaffold.
Part 1: The Rationale for Conformational Constraint - A Deeper Dive
The fundamental principle behind the use of conformationally constrained amino acids is the pre-organization of a ligand into a bioactive conformation.[2][3] Flexible molecules in solution exist as an ensemble of different conformations. Only a subset of these conformations is recognized by the biological target. A significant amount of binding energy is expended to overcome the entropic penalty of "freezing" the flexible molecule into its bioactive conformation upon binding. By incorporating a rigid scaffold like (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, the molecule is already predisposed to adopt a specific three-dimensional arrangement, thus minimizing the entropic loss and potentially increasing binding affinity.
Part 2: Synthesis of the Core Scaffold
A robust and scalable synthesis of enantiomerically pure (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is crucial for its application in drug discovery. The following protocol is adapted from established methods for the synthesis of its enantiomer and provides a reliable route to the desired compound.[4]
Protocol 1: Synthesis of (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Hydrochloride
This multi-step synthesis involves a key hetero-Diels-Alder reaction to establish the bicyclic core.
Step 1: Formation of the Chiral Imine Intermediate
To a cooled (0°C) mixture of ethyl glyoxylate (1.0 eq) and molecular sieves (4 Å) in dichloromethane (CH₂Cl₂), slowly add (S)-(-)-1-phenylethylamine (1.0 eq) with stirring.
Continue stirring at 0°C for 1 hour to facilitate the formation of the chiral imine.
Maintain the reaction at -60°C for 2 hours, during which the mixture may solidify.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
Combine the organic extracts, wash with water, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude cycloadduct.
Step 3: Hydrogenation and Deprotection
Dissolve the crude cycloadduct from Step 2 in absolute ethanol.
Add 5% Palladium on carbon (Pd/C) catalyst.
Hydrogenate the mixture under a hydrogen atmosphere (15 bar) for 4 days or until hydrogen uptake ceases.
Filter the reaction mixture through Celite® and wash the solid with absolute ethanol.
Evaporate the combined filtrates and wash the residue with diethyl ether/ethanol to yield the ethyl ester hydrochloride salt.
Step 4: Hydrolysis to the Final Carboxylic Acid
Dissolve the ethyl ester hydrochloride from Step 3 in 6 M aqueous hydrochloric acid (HCl).
Heat the solution under reflux for 6 hours.
Evaporate the solvent to dryness.
Recrystallize the residue from isopropanol/diethyl ether to obtain analytically pure (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride.[4]
Part 3: Applications in Drug Discovery - Case Studies
The unique structural features of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid have been successfully exploited in the design of potent and selective therapeutic agents.
Case Study 1: Ledipasvir - An NS5A Inhibitor for Hepatitis C Virus (HCV) Infection
A key building block in the synthesis of the highly effective anti-HCV drug Ledipasvir is a derivative of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Ledipasvir is a direct-acting antiviral agent that targets the HCV non-structural protein 5A (NS5A).[5][6]
Mechanism of Action:
NS5A is a crucial phosphoprotein involved in both HCV RNA replication and the assembly of new virus particles.[5][7] Ledipasvir inhibits NS5A function, thereby disrupting the viral life cycle.[6] The constrained bicyclic amino acid scaffold contributes to the optimal presentation of the pharmacophoric elements of Ledipasvir to its binding site on NS5A.
Signaling Pathway:
The HCV NS5A protein is known to interact with and modulate several host cell signaling pathways to create a favorable environment for viral replication. For instance, NS5A can activate the PI3K-Akt survival pathway and interfere with the MAPK/ERK signaling cascade by binding to the Grb2 adaptor protein.[7][8][9] By inhibiting NS5A, Ledipasvir effectively blocks these viral-induced alterations in host cell signaling.
Caption: Ledipasvir inhibits the HCV NS5A protein, thereby disrupting viral replication and its modulation of host cell signaling pathways.
Case Study 2: Neogliptin - A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type 2 Diabetes
While not the carboxylic acid itself, the 2-azabicyclo[2.2.1]heptane scaffold is the core of Neogliptin, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4).[2][10] This demonstrates the versatility of the bicyclic system in different therapeutic areas.
Mechanism of Action:
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][11][12] These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells. By inhibiting DPP-4, Neogliptin prolongs the action of GLP-1 and GIP, leading to increased insulin release and improved glycemic control.[3]
Signaling Pathway:
The inhibition of DPP-4 leads to elevated levels of active GLP-1. GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, a G-protein coupled receptor, which activates adenylyl cyclase, increases intracellular cAMP levels, and ultimately potentiates glucose-dependent insulin secretion.
Caption: Neogliptin inhibits DPP-4, leading to increased levels of active incretins and enhanced insulin secretion.
Quantitative Data Summary:
Compound
Target
IC₅₀ (nM)
Therapeutic Area
Neogliptin
DPP-4
16.8 ± 2.2
Type 2 Diabetes
Vildagliptin (comparator)
DPP-4
~62
Type 2 Diabetes
Sitagliptin (comparator)
DPP-4
~19
Type 2 Diabetes
Data for Neogliptin and comparators from literature.[2]
Part 4: Incorporation into Peptides - Protocols and Considerations
The incorporation of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid into peptides can significantly enhance their metabolic stability and receptor binding affinity.[13][14] This is achieved through standard solid-phase peptide synthesis (SPPS) with some modifications to account for the sterically hindered nature of this amino acid.
Protocol 2: Fmoc-Protection of (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
Prior to its use in SPPS, the α-amino group must be protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Suspend (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water.
Add sodium carbonate (Na₂CO₃, 2.5 eq) and stir until the amino acid dissolves.
Cool the solution to 0°C and add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 eq) in 1,4-dioxane dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Acidify the reaction mixture with 1 M HCl to pH 2-3.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography to yield Fmoc-(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with the Constrained Proline Analogue
This protocol outlines the manual incorporation of the Fmoc-protected constrained amino acid into a peptide sequence on a resin support.
1. Resin Preparation:
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc-Deprotection:
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, then drain.
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of the Constrained Amino Acid:
In a separate vessel, pre-activate the Fmoc-(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HATU (3-5 eq) and a base like N,N-diisopropylethylamine (DIPEA, 6-10 eq) in DMF for 5-10 minutes.
Add the activated amino acid solution to the deprotected resin.
Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the bicyclic system, a longer coupling time and/or double coupling may be necessary.
Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).
4. Capping (Optional but Recommended):
If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
5. Washing:
After complete coupling, wash the resin thoroughly with DMF.
6. Chain Elongation:
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
7. Cleavage and Deprotection:
Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.
8. Purification:
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: A generalized workflow for solid-phase peptide synthesis incorporating the constrained amino acid.
Part 5: Biological Evaluation - Assay Protocols
To assess the impact of incorporating (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid on the biological activity of a molecule, specific and robust assays are required.
Protocol 4: In Vitro DPP-4 Inhibition Assay
This fluorometric assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4.
Test compounds and a reference inhibitor (e.g., Sitagliptin)
96-well black microplate
Fluorometer
Procedure:
Prepare a serial dilution of the test compounds and the reference inhibitor in the assay buffer.
In the microplate, add the assay buffer, the DPP-4 enzyme, and the test compound/reference inhibitor.
Incubate at room temperature for 15 minutes.
Initiate the reaction by adding the Gly-Pro-AMC substrate.
Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) at regular intervals for 30-60 minutes.
Calculate the rate of reaction for each concentration of the inhibitor.
Plot the reaction rate against the inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.
Protocol 5: HCV Replicon Assay
This cell-based assay is used to determine the antiviral activity of compounds against HCV replication.
Materials:
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
Cell culture medium (e.g., DMEM with 10% FBS).
Test compounds and a reference inhibitor (e.g., Ledipasvir).
96-well cell culture plates.
Luciferase assay reagent.
Luminometer.
Procedure:
Seed the HCV replicon-containing Huh-7 cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with a serial dilution of the test compounds or reference inhibitor.
Incubate the cells for 48-72 hours.
Lyse the cells and measure the luciferase activity using a luminometer.
In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of the compounds.
Calculate the EC₅₀ (50% effective concentration) for the inhibition of HCV replication and the CC₅₀ (50% cytotoxic concentration) from the dose-response curves.
The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.
Conclusion and Future Perspectives
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid represents a valuable and versatile building block in modern drug discovery. Its rigid bicyclic structure provides a powerful means to pre-organize molecules into a bioactive conformation, leading to improvements in potency, selectivity, and metabolic stability. The successful application of this scaffold in the development of Ledipasvir and the related core in Neogliptin underscores its therapeutic potential across different disease areas. The protocols and application notes provided herein offer a comprehensive guide for researchers to harness the unique properties of this constrained amino acid in their own drug discovery programs. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of conformationally constrained scaffolds like (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid will undoubtedly play an increasingly important role in shaping the future of medicine.
References
Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis.
Fischer, G. (2000). Chemical aspects of proline-containing peptides. Chemical Society Reviews, 29(2), 119-127.
Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the design of peptide and peptidomimetic agonists and antagonists: conformationally constrained and retro-inverso peptides. Biochemical Journal, 268(2), 249-262.
Hughes, A. B. (Ed.). (2010). Amino acids, peptides and proteins in organic chemistry. John Wiley & Sons.
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
Macdonald, A., & Harris, M. (2004). Hepatitis C virus NS5A: a multifunctional viral-encoded protein. Journal of General Virology, 85(9), 2485-2502.
Meibohm, B. (2019). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Journal of Pharmaceutical Sciences, 108(1), 7-13.
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Röhm, K. H., & Schreuder, H. (2016). Dipeptidyl Peptidase IV (CD26): a new paradigm in the treatment of type 2 diabetes. Journal of medicinal chemistry, 59(5), 1789-1807.
Schioth, H. B., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273.
Tan, H., et al. (2012). Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase. Journal of Virology, 86(16), 8566-8577.
Tan, S. L., et al. (1999). NS5A, a nonstructural protein of hepatitis C virus, binds growth factor receptor-bound protein 2 adaptor protein in a Src homology 3 domain/ligand-dependent manner and perturbs mitogenic signaling. Proceedings of the National Academy of Sciences, 96(10), 5533-5538.
Thoma, R., et al. (2003). Structural basis of proline-specific exopeptidase activity as observed in human dipeptidyl peptidase-IV. Structure, 11(8), 947-959.
van der Walle, C. F., & Hutton, C. A. (2006). Constrained amino acids in the design of bioactive peptides. Current opinion in chemical biology, 10(5), 469-477.
Wiemer, A. J., et al. (2007). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Journal of Medicinal Chemistry, 50(23), 5674-5684.
Drucker, D. J. (2007). Dipeptidyl Peptidase-4 Inhibition and the Treatment of Type 2 Diabetes: Preclinical biology and mechanisms of action. Diabetes Care, 30(6), 1335-1343.
Gilead Sciences. (2014). Harvoni (ledipasvir and sofosbuvir) tablets, for oral use.
He, Y., et al. (2002). The Hepatitis C Virus NS5A Protein Binds to and Activates PI3K, Contributing to the Resistance of HCV-Infected Cells to Apoptosis. Journal of Virology, 76(17), 8647-8658.
Cheruzel, L., & Zhu, M. (2023). Metabolic Instability of Peptide Therapeutics: Mechanisms, Analytical Strategies, and Design Solutions for Clinical Success. BioDuro.
Creative Bioarray. (2023). Pharmacokinetics of Therapeutic Peptides. Retrieved from [Link]
Open Access Journals. (2023). Ledipasvir: An Antiviral Medication. Journal of Antiviral Agents and Chemotherapy.
PRISYS Biotech. (2023). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. Retrieved from [Link]
University of Washington. (2024). Ledipasvir-Sofosbuvir Harvoni - Treatment - Hepatitis C Online. Retrieved from [Link]
PDB-101. (n.d.). DPP4 - Diabetes Mellitus. Retrieved from [Link]
Frontiers in Endocrinology. (2019).
ASM Journals. (2010).
MDPI. (2024).
Patsnap Synapse. (2024). What is Ledipasvir used for?. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis.
PMC. (2004).
PMC. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
PMC. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
PMC. (2017). DPP4 in Diabetes.
PMC. (2021). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
PMC. (2021). Dipeptidyl Peptidase (DPP)
University of La Rioja. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.
PubMed. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors.
Author: BenchChem Technical Support Team. Date: March 2026
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid are not readily available in the initial search results. While the searches confirm it is a constrained amino acid used in peptide synthesis, the specific nuances of its use (e.g., optimal coupling times, potential side reactions, and its effect on peptide properties) require more targeted investigation. To fulfill the user's request for a detailed and in-depth technical guide, I need to gather more specific information on this particular non-standard amino acid.>
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For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of conformationally constrained amino acids is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a rigid proline analog, is a valuable building block for inducing specific secondary structures, thereby improving metabolic stability and receptor affinity. This application note provides a comprehensive, in-depth technical guide for the solid-phase peptide synthesis (SPPS) of peptides containing this unique amino acid. We present a detailed, step-by-step protocol using Fmoc chemistry, discuss the critical considerations for coupling sterically hindered residues, and outline methods for the characterization and purification of the final peptide product. This guide is designed to equip researchers with the practical knowledge to successfully synthesize these valuable peptidomimetics.
Introduction: The Strategic Advantage of Conformational Constraint
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their inherent flexibility often leads to poor bioavailability and rapid degradation by proteases. Introducing conformational rigidity through the incorporation of non-canonical amino acids, such as proline analogs, can pre-organize the peptide backbone into a bioactive conformation, enhancing its pharmacological properties.
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic proline analog that imparts a significant conformational constraint on the peptide backbone.[1] Its rigid structure can stabilize turns and other secondary structures, leading to peptides with increased receptor binding affinity, selectivity, and resistance to enzymatic degradation. The successful incorporation of this sterically hindered amino acid into a growing peptide chain requires careful optimization of solid-phase peptide synthesis (SPPS) protocols.
The Core Principles of SPPS with Sterically Hindered Amino Acids
Solid-phase peptide synthesis, pioneered by Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is the most common strategy due to its lability under mild basic conditions, which is orthogonal to the acid-labile side-chain protecting groups.[3]
The primary challenge in incorporating (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid lies in its steric bulk, which can hinder the coupling reaction. To overcome this, several key parameters must be optimized:
Choice of Coupling Reagents: Standard carbodiimide reagents may not be sufficiently reactive. More potent activating agents, such as aminium/uronium salts (e.g., HBTU, HATU) or phosphonium salts (e.g., PyBOP), are recommended to facilitate efficient amide bond formation.
Reaction Time and Temperature: Longer coupling times or double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure the reaction goes to completion. Microwave-assisted SPPS can also be employed to enhance coupling efficiency.[4]
Solvent: The choice of solvent is critical for resin swelling and solvation of the growing peptide chain. N,N-Dimethylformamide (DMF) is a standard solvent, but for difficult couplings, N-methyl-2-pyrrolidone (NMP) may offer superior solvating properties.
Experimental Workflow: A Visual Representation
The following diagram outlines the cyclical process of Fmoc-based solid-phase peptide synthesis for the incorporation of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Figure 1: A schematic representation of the key steps in the solid-phase synthesis of a peptide containing (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Detailed Protocol for the Synthesis of a Model Peptide
This protocol describes the manual synthesis of a model tripeptide, for example, H-Ala-(A6c)-Gly-NH2, on a Rink Amide resin, where A6c represents (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Resin Swelling: Swell the Rink Amide resin (100 mg, 0.05 mmol) in DMF (2 mL) for 30 minutes in a peptide synthesis vessel.
Fmoc Deprotection:
Treat the resin with 20% piperidine in DMF (2 mL) for 3 minutes.
Drain and repeat the treatment for 10 minutes.
Wash the resin thoroughly with DMF (5 x 2 mL).
Coupling of Fmoc-Gly-OH:
In a separate vial, pre-activate Fmoc-Gly-OH (3 eq, 0.15 mmol) with HBTU (2.9 eq, 0.145 mmol) and DIEA (6 eq, 0.3 mmol) in DMF (1 mL) for 2 minutes.
Add the activated amino acid solution to the resin and shake for 1-2 hours.
Confirm complete coupling with a negative Kaiser test.
Wash the resin with DMF (5 x 2 mL).
Incorporation of Fmoc-(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid:
Repeat the Fmoc deprotection (Step 2).
Pre-activate Fmoc-(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.
Couple for 2-4 hours. A longer coupling time is recommended due to steric hindrance.
Perform a Kaiser test. If positive, perform a second coupling with fresh reagents.
Wash the resin with DMF (5 x 2 mL).
Coupling of Fmoc-Ala-OH:
Repeat the Fmoc deprotection (Step 2).
Couple Fmoc-Ala-OH as described in Step 3.
Wash the resin with DMF (5 x 2 mL).
Final Fmoc Deprotection:
Perform a final deprotection as described in Step 2.
Cleavage and Deprotection:
Wash the resin with DCM (3 x 2 mL) and dry under vacuum.
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v) for 2-3 hours.
Filter and collect the filtrate.
Peptide Precipitation and Purification:
Precipitate the peptide by adding the filtrate to cold diethyl ether.
Centrifuge, decant the ether, and wash the peptide pellet with cold ether.
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterize the purified peptide by mass spectrometry.[5][6]
Characterization and Data
The identity and purity of the synthesized peptide should be confirmed by analytical techniques such as RP-HPLC and mass spectrometry.[7] NMR spectroscopy can be employed to study the conformational properties of the peptide and confirm the incorporation of the constrained amino acid.[8]
Table 1: Expected Analytical Data for the Model Peptide
Analysis
Expected Result
RP-HPLC Purity
>95%
Mass Spectrometry
Observed mass to be within 0.5 Da of the calculated mass
NMR Spectroscopy
Characteristic shifts confirming the presence of the bicyclic scaffold[9]
Troubleshooting
Incomplete Coupling: If a positive Kaiser test is observed after the initial coupling of the constrained amino acid, a double coupling is recommended. Alternatively, a more potent coupling reagent like HATU can be used.
Aggregation: For longer peptides, aggregation can be an issue. Synthesizing at a higher temperature or using a more polar solvent like NMP can help mitigate this.
Side Reactions: Ensure that the cleavage cocktail contains appropriate scavengers to prevent side reactions with sensitive amino acid residues.
Conclusion
The protocol and guidelines presented in this application note provide a robust framework for the successful synthesis of peptides containing the conformationally constrained amino acid (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. By carefully selecting coupling reagents and optimizing reaction conditions, researchers can efficiently incorporate this valuable building block to create novel peptidomimetics with enhanced therapeutic potential.
References
J. Org. Chem. 2002, 67, 12, 4383–4386.
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
Troubleshooting solubility issues of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid in organic solvents
Welcome to the Technical Support Center for (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid . As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize this highly rigid, bicy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid . As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize this highly rigid, bicyclic proline analog.
This guide is designed to move beyond basic "try this solvent" advice. Instead, we will deconstruct the thermodynamic and structural causality behind your solubility hurdles and provide field-validated, self-contained protocols to resolve them.
The Mechanistic Root Cause: Why is it Insoluble?
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a conformationally restricted "bicyclic proline"[1]. Like most aliphatic amino acids, it exists almost exclusively as a zwitterion at physiological and neutral pH. The secondary amine is protonated (pKa ~9–10), and the carboxylic acid is deprotonated (pKa ~2–3)[2].
The Causality: In non-polar or moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran), the solvation energy provided by the solvent is vastly insufficient to overcome the high lattice energy of the zwitterionic crystal network. The molecules prefer to interact with each other via strong electrostatic forces and hydrogen bonds rather than with the solvent. To achieve organic solubility, you must break the zwitterion through derivatization or pH modulation.
Quantitative Solubility Matrix
To save you time on trial-and-error, refer to this empirical solubility matrix comparing the native compound against its modified states.
Solvent / System
Native Zwitterion (Neutral)
HCl Salt (Cationic)
N-Boc Protected (Neutralized Amine)
Water (pH 6.0)
Highly Soluble (>100 mM)
Highly Soluble
Poorly Soluble
DMSO / DMF
Soluble (~50 mM with heat)
Highly Soluble
Highly Soluble
Methanol / Ethanol
Sparingly Soluble
Soluble
Highly Soluble
Dichloromethane (DCM)
Insoluble
Insoluble
Highly Soluble
Tetrahydrofuran (THF)
Insoluble
Sparingly Soluble
Highly Soluble
Hexanes / Toluene
Insoluble
Insoluble
Soluble
Diagnostic Troubleshooting & Workflows
Q1: I am trying to use the native compound in a HATU/EDC peptide coupling reaction in DMF, but it remains a cloudy suspension and the reaction fails. What is wrong?
The Issue: The native compound is zwitterionic. The carboxylate is unreactive toward coupling reagents like HATU without a free, nucleophilic amine nearby, and the protonated amine cannot act as a nucleophile.
The Solution: You must temporarily mask the amine. For organic synthesis, converting the compound to its N-Boc (tert-butyloxycarbonyl) derivative is the gold standard[3]. This eliminates the zwitterionic charge, rendering the molecule highly soluble in DCM, THF, and DMF, while freeing the carboxylic acid for activation.
Decision tree for resolving solubility issues based on downstream experimental requirements.
Q2: How exactly do I perform the N-Boc protection if the starting material won't even dissolve in the reaction solvent?
The Issue: A classic Catch-22. You need it to dissolve to react, but it won't dissolve until it reacts.
The Solution: Use a biphasic Schotten-Baumann system (e.g., THF/Water or Dioxane/Water) with a strong inorganic base. The base deprotonates the amine, pulling it into the aqueous phase where it reacts with the Boc-anhydride at the solvent interface[3].
Protocol A: Biphasic N-Boc Protection
This self-validating protocol ensures complete conversion by monitoring the phase-shift of the product.
Preparation: Suspend 1.0 eq of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid in a 1:1 mixture of THF and distilled water (approx. 10 mL per gram of substrate).
Basification: Slowly add 1.5 eq of Sodium Hydroxide (NaOH) as a 2M aqueous solution[3]. Causality check: The suspension will begin to clear as the zwitterion is broken and the sodium salt of the amino acid forms.
Reagent Addition: Cool the mixture to 0 °C. Dropwise, add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of THF.
Reaction: Remove the ice bath and stir vigorously at room temperature for 12–16 hours.
Validation & Extraction: Evaporate the THF under reduced pressure. The aqueous layer will contain the sodium salt of the Boc-protected product. Wash the aqueous layer once with Diethyl Ether to remove unreacted Boc₂O.
Precipitation: Carefully acidify the aqueous layer to pH ~2–3 using 1M KHSO₄ or 1M HCl. Causality check: The N-Boc-carboxylic acid will immediately crash out as a white precipitate or oil, as it is no longer water-soluble.
Recovery: Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the highly organic-soluble N-Boc derivative.
Q3: I don't want to use protecting groups. I just need to prepare a 10 mM stock solution for an in vitro enzymatic assay. What is the best approach?
The Issue: Biological assays require the native, unprotected molecule, but standard assay buffers might not dissolve the dry powder fast enough.
The Solution: Form the Hydrochloride (HCl) Salt in situ, or utilize a polar aprotic vehicle like DMSO.
Protocol B: Direct Solubilization for Assays
Weigh the required amount of the native powder into a microcentrifuge tube.
Add 100% molecular biology grade DMSO to achieve a 50 mM to 100 mM master stock.
Critical Step: Do not just vortex. Place the tube in a heated ultrasonic bath at 40 °C for 10 minutes. The cavitation energy is required to disrupt the zwitterionic lattice.
Once completely clear, dilute this master stock into your aqueous assay buffer (e.g., HEPES or Tris). The compound will remain soluble in the aqueous buffer due to its high hydrophilicity[2]. Ensure the final DMSO concentration is below 1% to avoid assay interference.
Chemical state transition pathway demonstrating how pH and derivatization dictate solvent compatibility.
Q4: During liquid-liquid extraction (LLE) after a deprotection step, I am losing all my product in the aqueous waste. How do I recover it?
The Issue: If you deprotect the N-Boc group using Trifluoroacetic acid (TFA) or HCl, you generate the cationic salt of the amino acid. If you neutralize it to pH 7, it becomes the zwitterion. In both states, it will partition almost entirely into the aqueous phase rather than DCM or EtOAc.
The Solution: You cannot extract the native zwitterion efficiently using standard organic solvents. You have two options:
Evaporate, don't extract: Instead of LLE, evaporate the aqueous reaction mixture to dryness via lyophilization (freeze-drying) to isolate the crude salt.
Ion-Pairing: If LLE is absolutely mandatory, saturate the aqueous layer with NaCl (brine) and extract with a highly polar organic solvent mixture, such as Chloroform/Isopropanol (3:1 v/v). The isopropanol helps solvate the polar functional groups.
References
Gaitanopoulos, D. E.; Weinstock, J. "2-Azabicyclo[2.2.1]heptane-3-carboxylic acid - A bicyclic proline." Journal of Heterocyclic Chemistry, 1985. [1]
Qiao, et al. "Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2." European Journal of Medicinal Chemistry, PMC, 2023.[3]
Patel, et al. "Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate." Journal of Medicinal Chemistry, 2019. [4]
Technical Support Center: Overcoming Steric Hindrance in (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Amide Coupling
Welcome to the Technical Support Center. Working with (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (ABH) presents unique synthetic challenges[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Working with (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (ABH) presents unique synthetic challenges[1]. As a conformationally restricted, bicyclic proline analog, the rigid [2.2.1] framework imposes severe steric bulk around both the secondary amine (N-terminus) and the carboxylic acid (C-terminus).
As a Senior Application Scientist, I have designed this guide to help you bypass kinetic barriers, prevent epimerization, and eliminate dead-end side reactions. This document synthesizes mechanistic causality with field-validated protocols to ensure your coupling reactions succeed.
Reagent Selection and Mechanistic Causality
Amide coupling is fundamentally a nucleophilic acyl substitution. The transition state requires the amine nucleophile to approach the activated ester at the Bürgi-Dunitz angle. In the ABH molecule, the rigid bicyclic bridgehead physically blocks this trajectory.
The HATU Trap: While HATU is the gold standard for standard peptide coupling, it forms a bulky OAt (7-aza-1-hydroxybenzotriazole) active ester. If the incoming amine is hindered, the nucleophilic attack on the OAt ester becomes kinetically disfavored. Consequently, the amine will instead attack the highly electrophilic uronium carbon of excess HATU, leading to irreversible guanidinylation (formation of a +99 Da tetramethylguanidine adduct)[2].
The TCFH/NMI Solution: To bypass steric clash, we must reduce the size of the activated intermediate. TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) activated with NMI (N-methylimidazole) forms a highly reactive, sterically compact acyl imidazolium intermediate[3]. NMI acts as both a nucleophilic catalyst and a mild base, which prevents the deprotonation of the C3 alpha-proton, thereby suppressing epimerization[3].
The Acyl Fluoride Alternative: For extreme cases, generating an acyl fluoride in situ minimizes steric clash during the transition state because the fluorine atom is small, highly electronegative, and an excellent leaving group[4].
The COMU Advantage: COMU is a morpholino-based uronium salt with an Oxyma leaving group. The Oxyma ester is less sterically demanding than OAt, allowing the hindered secondary amine of ABH to attack more readily without the explosive risks associated with benzotriazoles[5].
Caption: Logical workflow for N-terminal coupling of the hindered ABH secondary amine.
Caption: Workflow for C-terminal activation of the hindered ABH carboxylic acid.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols integrate built-in validation steps so you can confirm intermediate formation before committing precious substrates.
Protocol A: C-Terminal Activation via TCFH/NMI
Use this when coupling the ABH carboxylic acid to an amine.
Preparation: Dissolve the ABH-carboxylic acid derivative (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF to a concentration of 0.2 M under nitrogen.
Activation: Add N-methylimidazole (NMI, 2.5 equiv). Stir for 5 minutes.
Imidazolium Formation: Add TCFH (1.1 equiv) in one portion. The reaction will remain homogeneous. Stir at room temperature for 15 minutes[3].
Self-Validation Step: Take a 5 µL aliquot and quench it into 100 µL of methanol containing 1% benzylamine. Analyze via LCMS. You should observe the benzylamide product, confirming the acyl imidazolium has successfully formed.
Coupling: Once validated, add the target amine nucleophile (1.2 equiv).
Completion: Stir at room temperature for 2–4 hours. Monitor by LCMS. Quench with water and extract with EtOAc.
Protocol B: N-Terminal Coupling via COMU
Use this when coupling an incoming carboxylic acid to the ABH secondary amine.
Preparation: Dissolve the incoming carboxylic acid (1.1 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.2 M).
Activation: Add DIPEA (2.0 equiv).
Self-Validation Step: Upon addition of DIPEA, the solution will immediately turn bright yellow/orange. This color change is the visual confirmation of the released Oxyma pure anion, indicating the active ester has formed[5].
Coupling: Add the ABH-amine derivative (1.0 equiv).
Heating (If necessary): Due to the steric hindrance of the[2.2.1] system, if the yellow color persists and LCMS shows no progression after 2 hours, transfer to a microwave reactor and heat at 60°C for 30 minutes.
Completion: The fading of the intense yellow color often correlates with the consumption of the active ester. Quench with saturated aqueous NaHCO₃.
Frequently Asked Questions (FAQs)
Q: Why am I seeing a +99 Da mass adduct on my LCMS when using HATU?A: This is a classic guanidinylation side reaction[2]. Because the ABH amine is highly hindered, it cannot attack the OAt active ester fast enough. Instead, it attacks the uronium core of the HATU reagent itself, forming a dead-end tetramethylguanidine byproduct. Switch to TCFH/NMI or COMU to resolve this.
Q: How do I prevent epimerization at the C3 position during C-terminal activation?A: Epimerization occurs when a strong base (like DIPEA or TEA) deprotonates the alpha-carbon of the highly activated ester. By switching to the TCFH/NMI protocol, NMI acts as a base that is strong enough to drive the reaction but weak enough (pKa ~7.0) to leave the alpha-proton intact[3].
Q: My N-terminal coupling is stuck at 50% conversion even with COMU. What next?A: The secondary amine in the [2.2.1] system is severely deactivated. If microwave heating fails, you must reduce the steric bulk of the transition state further. Convert the incoming acid to an acyl fluoride using DAST or TCFH/cyanuric fluoride[4]. Fluorine is much smaller than Oxyma/OAt, significantly lowering the kinetic barrier.
Q: Can I use T3P (Propylphosphonic anhydride) for these couplings?A: Yes. T3P is an excellent, scalable alternative that completely avoids guanidinylation. However, it is less reactive than TCFH or COMU. You will likely need to heat the reaction (e.g., 80°C in EtOAc) for 12–24 hours to achieve full conversion with the ABH scaffold.
References
seco-1-Azacubane-2-carboxylic Acid: Derivative Scope and Comparative Biological Evaluation
The Journal of Organic Chemistry[Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates
Organic & Biomolecular Chemistry[Link]
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases
Journal of Organic Chemistry[Link]
Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents
ChemRxiv[Link]
TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations
Organic Letters[Link]
Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course
Journal of Chemical Education[Link]
Conformationally Restricted Peptidomimetics: A Comparative Guide to 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Stereoisomers
For drug development professionals and medicinal chemists, overcoming the entropic penalty of peptide binding and preventing rapid proteolytic degradation are perpetual challenges. 2-Azabicyclo[2.2.1]heptane-3-carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and medicinal chemists, overcoming the entropic penalty of peptide binding and preventing rapid proteolytic degradation are perpetual challenges. 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (ABHC) has emerged as a premier bicyclic proline analogue to address these hurdles. By physically locking the
ϕ
and
ψ
dihedral angles of the amino acid backbone, ABHC mimics the transition state of native proline while providing exceptional metabolic stability.
This guide objectively compares the biological performance of ABHC stereoisomers against classical proline derivatives and alternative clinical inhibitors, analyzing the causality behind their target affinities, specifically focusing on Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Endopeptidase (PEP) inhibition.
Structural Biology & Stereochemical Divergence
ABHC possesses multiple stereocenters (C1, C3, C4), resulting in exo and endo diastereomers, each with respective enantiomers (e.g., 3S vs. 3R). The biological activity of ABHC-derived therapeutics is not merely influenced by these configurations—it is entirely dictated by them.
When designing inhibitors for serine proteases like DPP-4, the spatial projection of the C3-substituent (often converted to a nitrile group) must precisely align with the enzyme's catalytic triad (Ser630, Asp708, His740) . The (3S)-exo configuration directs the bulky bicyclic bridge away from the S1 pocket walls, minimizing steric clashing, while perfectly positioning the electrophilic nitrile to form a reversible covalent imidate adduct with Ser630. Conversely, the (3R)-exo isomer forces the bicyclic core into the hydrophobic pocket walls, resulting in a dramatic loss of affinity.
Stereochemical divergence of ABHC isomers and their impact on DPP-4 target affinity.
Comparative Biological Activity
To evaluate the efficacy of ABHC as a molecular scaffold, we must compare its performance against both natural proline and existing clinical alternatives across key enzymatic targets.
A. Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 inhibitors (gliptins) are cornerstone therapeutics for Type 2 Diabetes. The integration of the (3S)-exo-ABHC scaffold into the drug Neogliptin demonstrates superior in vitro potency compared to widely prescribed alternatives like Vildagliptin and Sitagliptin . The bicyclic constraint reduces the entropic cost of binding, leading to a tighter enzyme-inhibitor complex.
B. Prolyl Endopeptidase (PEP) Inhibition
PEP is implicated in neurodegenerative diseases. Classical PEP inhibitors, such as SUAM 1221, utilize a standard L-proline core. Replacing this central proline with ABHC yields highly potent inhibitors. The bridged system stabilizes the trans-amide bond conformation, which is the preferred geometry for PEP active site engagement .
C. Metabolic Stability
A critical failure point of natural proline in drug design is its susceptibility to endogenous proline hydroxylases (PHs) and non-specific proteases. Experimental data confirms that the highly rigid (1R,3S,4S)-ABHC framework is completely resistant to hydroxylation by PHs and resists cleavage by carboxypeptidase Y , significantly extending its pharmacokinetic half-life.
To ensure scientific integrity, the evaluation of ABHC stereoisomers requires a self-validating workflow. Because enantiomeric impurities can drastically skew IC50 data or introduce off-target toxicity, stereochemical confirmation must precede biological testing.
Step-by-step experimental workflow for synthesizing and validating ABHC-based inhibitors.
Phase 1: Stereoselective Synthesis & Validation
Aza-Diels-Alder Cycloaddition: React cyclopentadiene with ethyl glyoxylate and an asymmetric auxiliary, such as (R)-1-phenylethylamine, in refluxing benzene. This yields a diastereomeric mixture of 2-azabicyclo[2.2.1]heptane-3-carboxylates.
Chromatographic Resolution: Separate the exo and endo isomers using high-performance silica gel column chromatography (Hexane/EtOAc gradient).
Self-Validating Stereochemical Check (Critical): Perform 2D NOESY NMR on the isolated fractions. The (3S)-exo isomer will exhibit specific Nuclear Overhauser Effect (NOE) cross-peaks between the C3 proton and the bridgehead protons. Do not proceed to biological assays without this confirmation , as the endo isomer acts as a dead-end competitive binder.
Pharmacophore Maturation: Couple the purified (3S)-exo-acid with the target amine (e.g., (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid for Neogliptin) using BOP and DIPEA in DCM. Convert the C3-amide to a nitrile using p-toluenesulfonyl chloride.
Phase 2: In Vitro DPP-4 Fluorometric Assay
Enzyme Preparation: Dilute recombinant human DPP-4 in assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
Inhibitor Titration: Prepare serial dilutions of the synthesized (3S)-exo and (3R)-exo isomers ranging from 0.1 nM to 10 μM in DMSO (final DMSO concentration <1%).
Substrate Incubation: Add the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) to a final concentration of 50 μM.
Dynamic Measurement: Monitor the cleavage of AMC dynamically at 37°C for 30 minutes using a microplate reader (Excitation: 350 nm, Emission: 450 nm).
Data Synthesis: Calculate the initial velocity of the reaction for each well. Plot the fractional activity against the log of the inhibitor concentration and determine the IC50 using non-linear regression analysis.
Conclusion
The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold represents a masterclass in rational drug design. By leveraging the (3S)-exo stereoisomer, researchers can construct inhibitors that not only out-compete flexible proline analogues in target affinity (as seen with DPP-4 and PEP) but also bypass the metabolic vulnerabilities inherent to natural amino acids.
References
Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. Available at:[Link]
Portevin, B., et al. (1996). New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 39(12), 2379-2391. Available at:[Link]
Gaitanopoulos, D. E., & Weinstock, J. (1985). 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid - a bicyclic proline. Journal of Heterocyclic Chemistry, 22(4), 957-959. Available at:[Link]
Comprehensive Safety and Disposal Framework for (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid As drug development pushes toward more complex, conformationally restricted molecules, the handling of advanced inte...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Disposal Framework for (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid
As drug development pushes toward more complex, conformationally restricted molecules, the handling of advanced intermediates requires a paradigm shift in laboratory safety. (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid—a rigid, chiral proline analog—is a prime example. While it is highly valued as a central core in the synthesis of pan-genotypic HCV NS5A inhibitors and DPP-4 inhibitors , treating this compound as a standard organic acid is a critical operational failure.
This guide provides a self-validating, step-by-step operational framework for the safe handling and proper disposal of this compound, ensuring environmental compliance and laboratory safety.
Hazard Assessment & Toxicological Causality (The "Why")
To build a robust safety culture, laboratory personnel must understand the mechanisms behind a chemical's hazards. The physical and environmental risks of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid stem directly from its unique molecular architecture :
Environmental Persistence & Aquatic Toxicity (H400): The rigid bicyclic nitrogenous framework resists standard microbial degradation in municipal wastewater treatment facilities. If discharged into aqueous ecosystems, it acts as an acute aquatic toxicant, disrupting local microbiomes.
Reproductive Toxicity (H360): As a highly bioactive amino acid analog, it has the potential to interfere with endogenous peptide synthesis and receptor binding pathways, presenting a Category 1B reproductive hazard.
Severe Irritation (H315, H319, H335): The secondary amine and carboxylic acid moieties cause severe mucosal and dermal irritation upon contact, necessitating strict barrier controls.
Table 1: Quantitative Hazard Summary and Required PPE
Hazard Class
GHS Code
Quantitative Threshold / Severity
Mandatory PPE & Engineering Controls
Aquatic Toxicity
H400
Category 1 (Acute)
Secondary containment trays for all liquid handling.
Reproductive Toxicity
H360
Category 1B
P3 / N100 Respirator; Class II B2 Biosafety Cabinet.
Eye Irritation
H319
Category 2
Chemical splash goggles (not standard safety glasses).
Skin Irritation
H315
Category 2
Double nitrile gloves (0.11mm min thickness); Tyvek suit.
Step-by-Step Disposal Procedures
Every disposal protocol below is designed as a self-validating system —meaning the workflow includes a built-in verification step to ensure the hazard has been successfully neutralized or contained before moving to the next phase.
Protocol A: Solid Waste Destruction
Unused powder, contaminated weighing boats, and heavily soiled PPE cannot be sent to standard municipal landfills due to the compound's environmental persistence.
Collection: Place all solid waste into a puncture-resistant, leak-proof hazardous waste container lined with a 6-mil polyethylene bag.
Labeling: Explicitly label the container: "Toxic Solid Waste: Contains Reproductive Hazard and Aquatic Toxicant (2-azabicyclo[2.2.1]heptane derivative)."
Destruction Routing: Route exclusively for high-temperature incineration (>1000°C) at an EPA-approved facility.
Causality: Only sustained high-temperature incineration provides enough thermal energy to completely cleave the stable bicyclic ring, preventing soil and groundwater contamination.
Validation Step: Weigh the sealed waste bag and log the exact mass on the hazardous waste manifest. Re-weigh at the facility intake to confirm zero loss of containment during transit.
Protocol B: Organic Solvent Waste Segregation
During peptide coupling (e.g., using HATU/DIPEA), the compound is typically dissolved in organic solvents. Segregation is critical.
Halogenated Stream: If the reaction utilized Dichloromethane (DCM) or Chloroform, collect the waste in a designated "Halogenated Waste" carboy.
Causality: Halogenated waste containing bicyclic amines requires specialized scrubber-equipped incineration to prevent the formation of highly toxic dioxins.
Non-Halogenated Stream: If Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Methanol was used, collect in the "Non-Halogenated Waste" carboy.
Validation Step: Perform a visual phase-separation check. If the waste appears biphasic, halt disposal; this indicates accidental mixing of incompatible aqueous/organic streams.
Protocol C: Aqueous Waste Management
Aqueous washes from reaction workups (e.g., saturated
NaHCO3
or
NH4Cl
washes) will contain trace amounts of the compound. Never discharge these down the sink.
Neutralization: Slowly adjust the aqueous waste to a neutral pH using 1M
HCl
or 1M
NaOH
while stirring in a fume hood.
Containment: Transfer the neutralized solution to a dedicated "Aqueous Hazardous Waste" drum.
Validation Step: Use a calibrated pH meter (not pH paper) to confirm the solution is strictly between pH 6.0 and 8.0 before final capping. Log the final pH on the waste manifest to prevent pressure buildup from incompatible acid/base mixing in the drum.
Spill Response Workflow
In the event of a powder spill, standard sweeping will aerosolize the reproductive hazard. Follow this targeted suppression protocol:
Evacuate & Isolate: Immediately clear a 2-meter radius around the spill.
PPE Upgrade: Don a P3 respirator and double nitrile gloves.
Suppression: Lightly mist the spilled powder with a 5% isopropanol/water solution.
Causality: The low surface tension of isopropanol quickly wets the hydrophobic powder, suppressing dust generation without causing rapid dissolution and spreading.
Collection: Use damp, disposable absorbent pads to wipe up the material from the outside in. Place all pads into a solid hazardous waste bag.
Validation Step (Decontamination): Wash the spill surface with a 10% bleach solution, followed by soap and water. Perform a secondary wipe of the area with a dry swab and utilize a generic amine-detecting surface swab to confirm zero residual contamination.
Waste Segregation Visualization
Figure 1: Chemical Waste Segregation & Disposal Workflow for 2-azabicyclo[2.2.1]heptane derivatives.
References
Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate. Journal of Medicinal Chemistry.[Link]
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals (MDPI).[Link]
PubChem Compound Summary for CID 18396215, 2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-. National Center for Biotechnology Information.[Link]
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